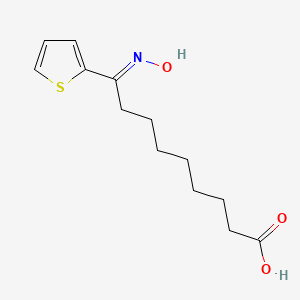
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (DCPIB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of volume-regulated anion channels (VRACs), which are important for regulating cell volume and ion homeostasis. In
Mécanisme D'action
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide inhibits VRACs by binding to a specific site on the channel protein. This binding prevents the channel from opening, which in turn prevents the flow of ions and water across the cell membrane. This inhibition of VRACs can lead to changes in cell volume and ion homeostasis, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit neurotransmitter release and insulin secretion. In addition, N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory effects, which may be useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of VRACs, which makes it a useful tool for studying the role of VRACs in physiological processes. It is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide also has some limitations. It can be toxic to cells at high concentrations, which can limit its usefulness in some experiments. In addition, its effects on other ion channels and transporters are not well understood, which can make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for research on N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of VRACs. This could lead to the development of new drugs for the treatment of diseases such as cancer and inflammation. Another area of research is the study of the effects of N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide on other ion channels and transporters. This could lead to a better understanding of the mechanisms by which N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide exerts its effects and could lead to the development of new drugs for the treatment of a variety of diseases. Finally, the role of VRACs in physiological processes such as cell migration and apoptosis is not well understood, and further research in this area could lead to new insights into the role of VRACs in health and disease.
Méthodes De Synthèse
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide can be synthesized using a two-step process. The first step involves the reaction between 2,5-dichlorobenzonitrile and methyl hydrazine to form 2,5-dichlorophenylhydrazine. The second step involves the reaction between 2,5-dichlorophenylhydrazine and 4-nitro-1H-pyrazole-5-carboxylic acid to form N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of VRACs, which are important for regulating cell volume and ion homeostasis. VRACs are involved in a variety of physiological processes, including cell proliferation, migration, and apoptosis. N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been used to study the role of VRACs in these processes, as well as in other processes such as neurotransmitter release, insulin secretion, and cancer cell migration.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-16-10(9(5-14-16)17(19)20)11(18)15-8-4-6(12)2-3-7(8)13/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBTXNUYQOCVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)

![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)
![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)

